molecular formula C5H7NOS B2947924 3-Isothiocyanatooxolane CAS No. 1516716-22-5

3-Isothiocyanatooxolane

Cat. No. B2947924
CAS RN: 1516716-22-5
M. Wt: 129.18
InChI Key: USGDSJYCXCLAFX-UHFFFAOYSA-N
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Description

3-Isothiocyanatooxolane is a chemical compound with the CAS Number: 1516716-22-5 . It has a molecular weight of 129.18 . It belongs to the family of isothiocyanates, which are compounds containing the isothiocyanate group (-NCO) .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) . Isothiocyanates are the more common isomers of thiocyanates, which have the formula R−S−C≡N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 129.18 . Its physical and chemical properties include its reactivity with compounds containing alcohol groups to produce polyurethane polymers .

Scientific Research Applications

  • Chemoprevention and Apoptosis Induction : Isothiocyanates have been identified as strong anticarcinogenic agents in animal models of cancer. Their chemopreventive functions may be linked to the induction of apoptosis through a caspase-3-dependent mechanism (Yu et al., 1998).

  • Signal Transduction and Apoptosis : Isothiocyanates influence signal transduction events, particularly in the context of MAPK (mitogen-activated protein kinases) and caspases pathways. This involves gene expression related to survival and defense mechanisms, potentially offering therapeutic benefits in the treatment of diseases (Kong et al., 2000).

  • Spectroscopic Quantitation : The quantitation of organic isothiocyanates, including 3-Isothiocyanatooxolane, is important for studying their biological effects. A method involving the reaction with vicinal dithiols has been developed for analytical purposes (Zhang et al., 1992).

  • Cancer Chemoprevention : Isothiocyanates are effective in inhibiting cancer induction by favorably modifying carcinogen metabolism. This includes inhibition of Phase 1 enzymes and induction of Phase 2 enzymes, providing a specific mechanism for their chemopreventive actions (Hecht, 1999).

  • Potential Anti-Cancer Agents : Studies on isothiocyanates, including this compound, suggest their role as potential anti-cancer agents. They exhibit anti-tumor activity by affecting multiple pathways including apoptosis, MAPK signaling, oxidative stress, and cell cycle progression (Wu et al., 2009).

  • Translating Plant Power to Human Health : Clinical trials using isothiocyanates have explored their potential against a variety of diseases, including cancer and autism. This highlights the opportunity to incorporate them into human disease mitigation efforts (Palliyaguru et al., 2018).

  • Anticarcinogenic Activities and Mechanisms : The anticarcinogenic effects of isothiocyanates are mediated by mechanisms such as suppression of carcinogen activation by cytochromes P-450 and induction of Phase 2 enzymes. This dual mechanism makes them ideal candidates for chemoprotection against cancer (Zhang & Talalay, 1994).

  • Mitophagy Process Monitoring : Isothiocyanate-functionalized compounds have been used as fluorescent bioprobes for mitochondrion imaging. This application is significant for real-time monitoring of the mitophagy process, contributing to our understanding of cellular mechanisms (Zhang et al., 2015).

Mechanism of Action

The mechanism of action of isothiocyanates involves affecting membrane integrity and enzymes involved in the redox balance and bacteria metabolism, leading to bacteria death .

Safety and Hazards

Isothiocyanates, including 3-Isothiocyanatooxolane, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . They are classified as potential human carcinogens and known to cause cancer in animals .

properties

IUPAC Name

3-isothiocyanatooxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c8-4-6-5-1-2-7-3-5/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGDSJYCXCLAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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